

Dichotomine C: A Technical Guide to its Solubility and Potential Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, an indole alkaloid with the molecular formula C15H14N2O4, presents a compelling subject for natural product research. This technical guide provides a comprehensive overview of the known chemical properties of **dichotomine C**, with a primary focus on its solubility characteristics. Due to the limited direct experimental data on this specific compound, this document leverages established principles of alkaloid chemistry to infer its solubility profile. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvents. Finally, based on the known biological activities of related indole alkaloids, a potential signaling pathway of interest for future investigation is proposed and visualized.

Introduction to Dichotomine C

Dichotomine C is a small molecule indole alkaloid.[1] While specific information regarding its natural source is not widely available in the reviewed literature, related compounds have been isolated from marine-derived fungi, such as Dichotomomyces sp.[2] The chemical structure of **dichotomine C**, as indicated by its molecular formula and classification as an indole alkaloid, suggests a complex aromatic framework containing nitrogen atoms, which are characteristic of this class of compounds.[1][3] Alkaloids, in general, are known for their diverse and potent biological activities.[4][5]



Chemical Properties of **Dichotomine C**:

Molecular Formula: C15H14N2O4

Molecular Weight: 286.29 g/mol

Calculated Mol LogP: 1.53

Topological Polar Surface Area: 95.44 Ų

Data sourced from the Genophore database.

Solubility Profile of Dichotomine C

Direct quantitative solubility data for **dichotomine C** in various solvents is not currently available in published literature. However, based on its chemical structure as an indole alkaloid, a qualitative and inferred solubility profile can be established.

Alkaloids typically exist as weak bases. In their free base form, they are generally characterized by:

- Low solubility in water.[3][6]
- Good solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[3][4]

Conversely, when protonated to form salts (e.g., by reaction with an acid), the solubility of alkaloids is significantly altered:

- Increased solubility in water and other polar solvents.[3][6]
- Decreased solubility in non-polar organic solvents.[3]

The calculated Mol LogP of 1.53 for **dichotomine C** suggests a moderate level of lipophilicity, which supports the inference of its limited aqueous solubility and preference for organic solvents in its free base form.

Quantitative Solubility Data (Template)



The following table is a template for presenting experimentally determined solubility data for **dichotomine C**. Researchers are encouraged to use this format to report their findings and contribute to the collective understanding of this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
|---|---------------------|-----------------------|--------------------------------|------------------------------|
| Water | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Phosphate- Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Ethanol | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Methanol | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Dichloromethane | 25 | Data not available | Data not available | e.g., Shake- Flask Method |
| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake- Flask Method |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of **dichotomine C** is crucial for its further study and potential applications in drug development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility



This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- Preparation of Saturated Solution: An excess amount of **dichotomine C** is added to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).
- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Sample Analysis: A carefully measured aliquot of the clear supernatant (the saturated solution) is withdrawn.
- Quantification: The concentration of **dichotomine C** in the aliquot is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.



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Shake-Flask Method Workflow



Kinetic Solubility Determination using Nephelometry or Turbidimetry

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

- Sample Preparation: A concentrated stock solution of **dichotomine C** is prepared in DMSO.
- Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS) in a microplate well.
- Precipitation Monitoring: The formation of a precipitate as the compound comes out of solution is monitored over time by measuring the increase in turbidity or light scattering using a nephelometer or plate reader.
- Data Analysis: The concentration at which precipitation occurs is determined and reported as the kinetic solubility.

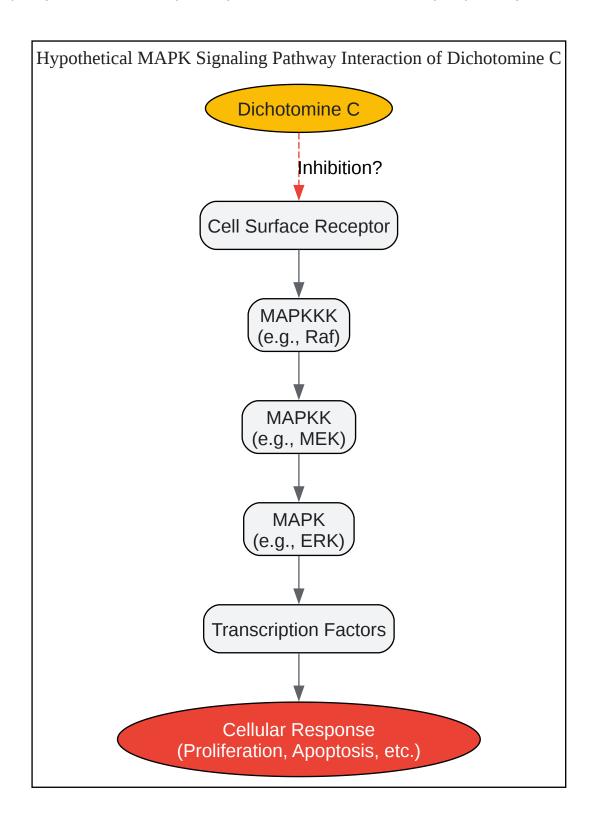
Potential Biological Activity and Signaling Pathway Interactions

While the specific biological activities of **dichotomine C** have not been extensively reported, its classification as an indole alkaloid provides a basis for hypothesizing its potential molecular targets and signaling pathway interactions. Many indole alkaloids have been shown to possess potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

Notably, several indole alkaloids have been identified as modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[4][7][8] Dysregulation of the MAPK pathway is a hallmark of many cancers. Therefore, it is plausible that **dichotomine C** could exert biological effects through interaction with components of this pathway.



The MAPK cascade is a multi-tiered pathway that typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key branches of this pathway include the ERK, JNK, and p38 pathways.





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Potential Interaction with the MAPK Pathway

Conclusion

Dichotomine C is an intriguing indole alkaloid with potential for further scientific investigation. While direct experimental data on its solubility is lacking, its chemical nature allows for informed predictions of its behavior in different solvent systems. The experimental protocols outlined in this guide provide a clear path for researchers to obtain the necessary quantitative data. Furthermore, the established bioactivities of related indole alkaloids suggest that the MAPK signaling pathway is a logical starting point for investigating the molecular mechanisms of action of **dichotomine C**. Further research into this and other natural products is essential for the discovery of novel therapeutic agents.

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